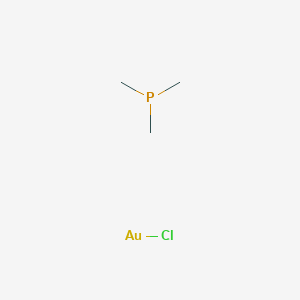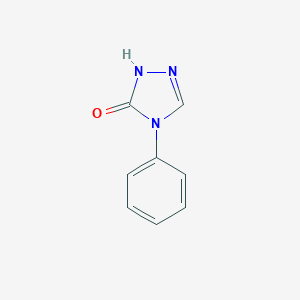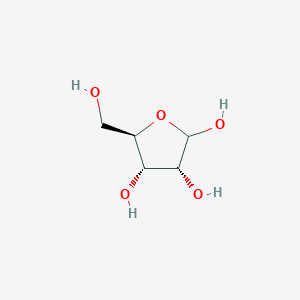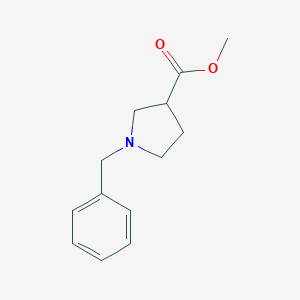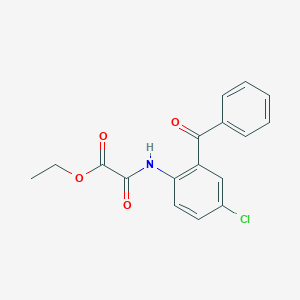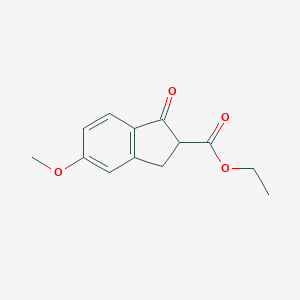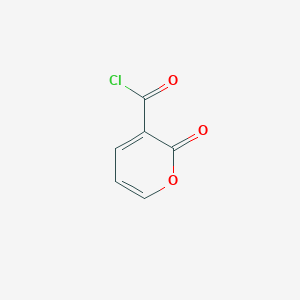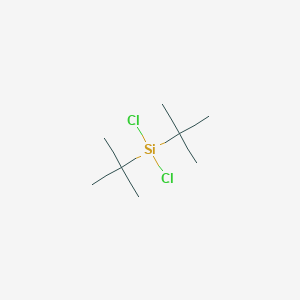
cis-Di(benzonitrile)dichloroplatinum (II)
Descripción general
Descripción
Cis-Di(benzonitrile)dichloroplatinum (II), commonly known as cisplatin, is a widely used chemotherapy drug with a long history of success in treating cancer. Cisplatin is a complex coordination compound composed of a central platinum atom bound to two nitrogen atoms and two chloride atoms. It has been used in medicine since the 1970s and has become a cornerstone of cancer treatment due to its effectiveness in killing cancer cells.
Aplicaciones Científicas De Investigación
Historical Background and Discovery
Cisplatin, known chemically as cis-diamminedichloroplatinum(II), was first synthesized in 1845 but its significant antitumor properties were not discovered until the 1960s by Dr. Rosenberg. This discovery was serendipitous, occurring during research on the effects of electric fields on bacterial growth, leading to the observation that platinum complexes formed at electrodes inhibited cell division in bacteria. Cisplatin was recognized for its potent anticancer activity and was approved by the FDA in 1978, becoming a cornerstone in chemotherapy treatments (Basu, 1965).
Mechanisms of Action and Application
The review articles and studies in the search results predominantly discuss cisplatin and its derivatives' mechanisms of action, their effectiveness as chemotherapy agents, and their role in combination treatments with radiation or other chemotherapeutics. These compounds act by binding to DNA, interfering with cellular repair processes, and inducing cell death, primarily in cancer cells. The effectiveness of cisplatin has led to its widespread use in treating various cancers, including ovarian, testicular, lung cancers, and more (Sidorik et al., 1984).
Mecanismo De Acción
Target of Action
It’s known that platinum compounds often target dna in cells, causing cross-linking and subsequent disruption of dna replication and transcription .
Mode of Action
It’s known that platinum compounds generally interact with their targets by forming covalent bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
cis-Di(benzonitrile)dichloroplatinum (II) is known to act as a catalyst in several reactions, including asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions . These reactions are part of various biochemical pathways, and their downstream effects can include the synthesis of new compounds and the alteration of existing ones.
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Given its role as a catalyst in various reactions, it can be inferred that this compound may facilitate the formation of new compounds and alter the structure of existing ones .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of this compound .
Safety and Hazards
Direcciones Futuras
Due to the inherent limitations of antibodies, great efforts have been devoted to developing small-molecule PD-1/PD-L1 signaling pathway inhibitors . The ability of cis-Di(benzonitrile)dichloroplatinum (II) to interrupt PD-1/PD-L1 interaction by binding to PD-1 makes it a promising candidate for future research in this area .
Análisis Bioquímico
Biochemical Properties
The reaction of platinum(II) chloride with neat benzonitrile results in the formation of cis-Di(benzonitrile)dichloroplatinum (II) as a mixture of cis and trans isomers . The geometry of these isomers can be identified based on dipole-moment and IR data .
Cellular Effects
cis-Di(benzonitrile)dichloroplatinum (II) has been found to interrupt the PD-1/PD-L1 interaction, a key pathway in immune tolerance and exhaustion . This interaction plays a significant role in the function of various cells and cellular processes .
Molecular Mechanism
The molecular mechanism of cis-Di(benzonitrile)dichloroplatinum (II) involves binding to PD-1, thereby disturbing the PD-1/PD-L1 interaction . This interaction is crucial in immune checkpoint signaling, and its disruption can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have a significant impact on the growth of colorectal cancer xenografts .
Propiedades
IUPAC Name |
benzonitrile;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164090 | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15617-19-3, 14873-63-3 | |
| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




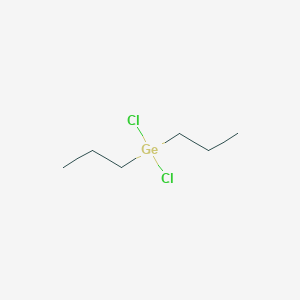
![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
